
Bucladesine sodium
Descripción general
Descripción
Bucladesina, también conocida como dibutiril monofosfato cíclico de adenosina, es un derivado de nucleótido cíclico que imita la acción del monofosfato cíclico de adenosina endógeno. Es un análogo de monofosfato cíclico de adenosina permeable a las células y actúa como un inhibidor de la fosfodiesterasa. La bucladesina es ampliamente utilizada en la investigación científica debido a su capacidad para inducir respuestas fisiológicas normales en las células bajo condiciones experimentales .
Métodos De Preparación
La bucladesina se puede sintetizar a través de una serie de reacciones químicas que involucran la esterificación del monofosfato cíclico de adenosina con anhídrido butírico. La ruta sintética normalmente implica los siguientes pasos:
Esterificación: El monofosfato cíclico de adenosina reacciona con anhídrido butírico en presencia de una base como la piridina para formar dibutiril monofosfato cíclico de adenosina.
Purificación: El producto bruto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener bucladesina pura.
Los métodos de producción industrial para la bucladesina implican rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos pueden incluir reacciones de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La bucladesina se somete a diversas reacciones químicas, que incluyen:
Hidrólisis: La bucladesina se puede hidrolizar a monofosfato cíclico de adenosina y ácido butírico en presencia de agua y un catalizador ácido o básico.
Oxidación: La bucladesina se puede oxidar para formar monofosfato cíclico de adenosina y ácido butírico utilizando agentes oxidantes como el permanganato de potasio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agua, ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones son el monofosfato cíclico de adenosina y el ácido butírico .
Aplicaciones Científicas De Investigación
Bucladesine sodium, also known as Dibutyryl-cAMP sodium salt (DBcAMP), is a stabilized cyclic AMP (cAMP) analog with diverse applications in scientific research due to its ability to mimic cAMP's action and inhibit phosphodiesterase (PDE) . It is a cell-permeable compound that can induce normal physiological responses when added to cells under experimental conditions .
Scientific Research Applications
This compound is widely employed in various research applications, including:
- Mimicking cAMP: Bucladesine mimics the action of endogenous cAMP, which allows it to be used in experiments where cAMP is needed to elicit a physiological response .
- Phosphodiesterase Inhibition: It acts as a phosphodiesterase (PDE) inhibitor, raising intracellular levels of cAMP .
- Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties, making it useful in studies related to inflammation .
- Wound Healing: It has been used as a topical treatment for impaired wound healing due to its ability to promote tissue repair .
- Skin Ulcer Treatment: Bucladesine has shown effectiveness in treating chronic skin ulcers, including decubitus ulcers . In a study, recombinant basic fibroblast growth factor with this compound was administered to treat skin ulcers .
- Attenuation of Morphine Withdrawal Syndrome: Studies have shown that bucladesine can significantly attenuate morphine withdrawal syndrome in mice .
Solubility and Preparation
Bucladesine (sodium salt) is supplied as a crystalline solid . For preparing stock solutions, it can be dissolved in organic solvents such as DMSO and dimethyl formamide, with a solubility of approximately 5 mg/ml . Further dilutions into aqueous buffers or isotonic saline are recommended before biological experiments, ensuring that the residual amount of organic solvent is insignificant . Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers . The solubility of bucladesine (sodium salt) in PBS (pH 7.2) is approximately 10 mg/ml . It is advised to prepare fresh solutions and not store aqueous solutions for more than one day .
Percutaneous Absorption
The percutaneous absorption of bucladesine has been evaluated in rats with normal skin, stripped skin, and full-thickness abrasion models . Absorption from aqueous solutions or ointments was very low in intact skin . However, when applied to excised skin, DBcAMP was absorbed rapidly and almost completely . In damaged skin models, polyethylene glycol (PEG) ointment showed a better absorption profile compared to petrolatum ointment, indicating its suitability for treating skin ulcers .
Treatment of Dermal Ulcer with Autologous Fibrin Glue (AFG)
In a pilot study, autologous fibrin glue (AFG) was used to treat dermal ulcers in two patients with skin ulcers on their lower extremities . These patients showed resistance to conventional treatments and were ineligible for autologous skin transplantation . AFG was administered to 50% of each ulcer area, while the remaining area was treated with recombinant basic fibroblast growth factor with this compound .
Outcomes:
- In one participant, the skin ulcer resulting from trauma showed better improvement in the AFG-treated area .
- Although AFG did not demonstrate superiority in reducing the ulcer area in a patient with scleroderma, it effectively prevented continuous exudation from the edge of the swollen skin surrounding the ulcer .
The study concluded that AFG showed effective and beneficial results for wound healing of refractory skin ulcers and prevented exudation without any severe adverse events .
Reduction of Arachidonic Acid-Induced Ear Swelling
Mecanismo De Acción
La bucladesina ejerce sus efectos imitando la acción del monofosfato cíclico de adenosina endógeno. Penetra la membrana celular y se convierte en monofosfato cíclico de adenosina dentro de la célula. Este aumento en los niveles intracelulares de monofosfato cíclico de adenosina activa la proteína quinasa A, que luego fosforila varias proteínas diana, lo que lleva a la modulación de sus actividades. Esta cascada de eventos influye en múltiples procesos celulares, como la expresión génica, el metabolismo y la supervivencia celular .
Comparación Con Compuestos Similares
La bucladesina es similar a otros análogos de nucleótidos cíclicos, como el monofosfato cíclico de adenosina y el monofosfato cíclico de guanosina. La bucladesina es única en su capacidad para permear la membrana celular y su resistencia a la degradación por fosfodiesterasas. Esto la convierte en una herramienta valiosa para estudiar los procesos dependientes del monofosfato cíclico de adenosina en las células .
Compuestos similares incluyen:
Monofosfato cíclico de adenosina: Un nucleótido cíclico de origen natural que juega un papel clave en la señalización celular.
Monofosfato cíclico de guanosina: Otro nucleótido cíclico involucrado en diversas vías de señalización.
Dibutyril monofosfato cíclico de guanosina: Un análogo de monofosfato cíclico de guanosina permeable a las células que se utiliza en aplicaciones de investigación similares.
Las propiedades únicas de la bucladesina la convierten en una poderosa herramienta para la investigación científica, particularmente en el estudio de los procesos dependientes del monofosfato cíclico de adenosina y el desarrollo de nuevos agentes terapéuticos.
Actividad Biológica
Bucladesine sodium, also known as dibutyryl-cAMP sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP). It has garnered attention for its significant biological activities, particularly in the fields of cell signaling, inflammation modulation, and wound healing. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
This compound is characterized by its ability to mimic the action of endogenous cAMP, functioning primarily as a phosphodiesterase (PDE) inhibitor. This mechanism leads to an increase in intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently influences various cellular processes.
Key Properties
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 16980-89-5 |
Molecular Formula | C₁₈H₂₃N₅NaO₈P |
Purity | ≥ 98% |
Solubility | Soluble in propylene glycol, DMSO, and water |
1. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in various studies. It has been shown to reduce arachidonic acid-induced ear swelling in animal models, indicating its potential for treating inflammatory skin conditions.
- In a study, topical administration of bucladesine reduced ear swelling by 28% at a concentration of 1.5% compared to control groups (p < 0.01) .
2. Wound Healing
The compound has been utilized in clinical settings for its wound healing properties. A notable formulation marketed in Japan was an ointment designed for treating skin ulcers, which showed favorable effects on diabetic foot ulcers and pressure sores before being withdrawn from the market due to formulation issues .
3. Neurite Outgrowth
Research indicates that bucladesine promotes neurite outgrowth in cell cultures, suggesting its role in neuroprotection and potential applications in neurodegenerative diseases .
4. Cardiovascular Effects
This compound has been evaluated for its cardiovascular effects. Studies have shown that it can induce vasodilation without significant positive inotropic effects, distinguishing it from other cardiac agents like dobutamine .
Case Studies
-
Topical Application for Skin Inflammation
- Objective : To evaluate the efficacy of bucladesine in reducing inflammation.
- Results : A 28% reduction in inflammation at a concentration of 1.5% was observed (p < 0.01), indicating strong anti-inflammatory activity.
- Neuroprotective Effects
Summary of Research Findings
The following table summarizes key research findings regarding the biological activities of this compound:
Propiedades
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-JBVYASIDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
362-74-3 (Parent) | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
491.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5, 19436-29-4, 362-74-3 | |
Record name | Bucladesine sodium [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium dibutyryl 3',5'-cAMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bucladesine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLADESINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZN2C97A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.